Niguldipine is derived from the broader category of calcium channel blockers, specifically targeting the L-type calcium channels. It is recognized for its dual action as both a calcium channel blocker and an alpha-1 adrenergic antagonist, making it useful in treating hypertension and other cardiovascular conditions. The compound's DrugBank accession number is DB09239, and it is categorized as an experimental small molecule with various synonyms including Niguldipine .
The synthesis of Niguldipine hydrochloride involves several steps that utilize various chemical reactions and reagents. A common method includes the formation of the dihydropyridine core structure through condensation reactions involving appropriate aldehydes and 1,4-dihydropyridine derivatives.
Microwave-assisted synthesis techniques have also been reported to enhance yields and reduce reaction times significantly .
The molecular formula for Niguldipine hydrochloride is , with a molecular weight averaging around 609.723 g/mol . The compound features a complex structure characterized by:
The stereochemistry of Niguldipine plays a crucial role in its biological activity, with specific enantiomers exhibiting different affinities for calcium channels and adrenergic receptors .
Niguldipine undergoes several chemical reactions relevant to its function and metabolism:
Niguldipine's mechanism of action primarily involves:
This dual action makes Niguldipine effective in managing hypertension and other cardiovascular disorders .
Niguldipine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as a therapeutic agent .
Niguldipine hydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2